6-(2,4,6-Triiodophenoxy)hexa-2,4-diyn-1-OL
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Overview
Description
6-(2,4,6-Triiodophenoxy)hexa-2,4-diyn-1-OL is an organic compound characterized by the presence of three iodine atoms attached to a phenoxy group, which is further connected to a hexa-2,4-diyn-1-OL backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4,6-Triiodophenoxy)hexa-2,4-diyn-1-OL typically involves the following steps:
Iodination of Phenol: The starting material, phenol, is iodinated using iodine and an oxidizing agent such as nitric acid to introduce iodine atoms at the 2, 4, and 6 positions.
Formation of Phenoxy Group: The iodinated phenol is then reacted with an appropriate alkyl halide to form the phenoxy group.
Coupling with Hexa-2,4-diyn-1-OL: The phenoxy compound is coupled with hexa-2,4-diyn-1-OL under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2,4,6-Triiodophenoxy)hexa-2,4-diyn-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of deiodinated or partially reduced products.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
6-(2,4,6-Triiodophenoxy)hexa-2,4-diyn-1-OL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6-(2,4,6-Triiodophenoxy)hexa-2,4-diyn-1-OL exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of iodine atoms can enhance binding affinity and specificity, while the hexa-2,4-diyn-1-OL backbone provides structural rigidity and stability. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
6-(2,4-Dichlorophenoxy)-2,4-hexadiyn-1-ol: Similar structure but with chlorine atoms instead of iodine.
6-(2-Iodophenoxy)hexa-2,4-diyn-1-ol: Contains only one iodine atom.
6-(2,4,6-Trichlorophenoxy)hexa-2,4-diyn-1-ol: Chlorine atoms instead of iodine.
Uniqueness
6-(2,4,6-Triiodophenoxy)hexa-2,4-diyn-1-OL is unique due to the presence of three iodine atoms, which can significantly influence its chemical reactivity and biological interactions. The iodine atoms can enhance the compound’s electron density and binding affinity, making it distinct from its chlorinated counterparts.
Properties
CAS No. |
62764-22-1 |
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Molecular Formula |
C12H7I3O2 |
Molecular Weight |
563.90 g/mol |
IUPAC Name |
6-(2,4,6-triiodophenoxy)hexa-2,4-diyn-1-ol |
InChI |
InChI=1S/C12H7I3O2/c13-9-7-10(14)12(11(15)8-9)17-6-4-2-1-3-5-16/h7-8,16H,5-6H2 |
InChI Key |
ZYNMJEPYTDBJHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)OCC#CC#CCO)I)I |
Origin of Product |
United States |
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